(1S,5R,6S)-7,7-Dimethyl-2-azabicyclo[3.2.0]heptan-6-ol
Description
Properties
IUPAC Name |
(1S,5R,6S)-7,7-dimethyl-2-azabicyclo[3.2.0]heptan-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-8(2)6-5(7(8)10)3-4-9-6/h5-7,9-10H,3-4H2,1-2H3/t5-,6+,7+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBXKQKMXSXOVSL-VQVTYTSYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C(C1O)CCN2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]2[C@H]([C@@H]1O)CCN2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5R,6S)-7,7-Dimethyl-2-azabicyclo[3.2.0]heptan-6-ol typically involves the cyclization of suitable precursors under specific conditions. One common method involves the reaction of a ketone with an amine in the presence of a reducing agent to form the bicyclic structure. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is crucial and may involve techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1S,5R,6S)-7,7-Dimethyl-2-azabicyclo[3.2.0]heptan-6-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitrogen atom can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions may involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted bicyclic compounds.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
The compound has been investigated for its antimicrobial properties, particularly as a β-lactamase inhibitor. β-lactamases are enzymes produced by bacteria that confer resistance to β-lactam antibiotics. The structural features of (1S,5R,6S)-7,7-Dimethyl-2-azabicyclo[3.2.0]heptan-6-ol allow it to interact effectively with these enzymes, enhancing the efficacy of existing antibiotics against resistant bacterial strains .
Drug Development
Research indicates that derivatives of this compound can be synthesized to create new classes of antibiotics. The bicyclic structure provides a scaffold for modifications that can lead to enhanced biological activity and reduced toxicity profiles. For instance, modifications to the nitrogen atom or the introduction of various substituents can yield compounds with improved pharmacokinetic properties .
Synthetic Methodologies
Synthetic Intermediates
this compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique structure allows chemists to utilize it in various reactions such as cycloadditions and rearrangements, leading to the formation of diverse chemical entities .
Chiral Synthesis
The compound is also significant in chiral synthesis due to its stereochemical configuration. Its chirality can be exploited in asymmetric synthesis processes to produce enantiomerically pure compounds, which are crucial in pharmaceutical applications where the activity can differ significantly between enantiomers .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of (1S,5R,6S)-7,7-Dimethyl-2-azabicyclo[3.2.0]heptan-6-ol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Penicillin Analogues ()
Compounds 4c–4g share the bicyclo[3.2.0]heptane core but differ in substituents:
- 4c : Features a 7-fluoro-biphenyl propanamido group.
- 4d : Includes a benzoylphenyl substituent.
- 4e : Contains a methoxynaphthyl group.
- 4f : Incorporates a chlorobenzoyl-indolyl acetamido group.
- 4g: Substituted with a dichlorophenylamino-phenylacetamido moiety.
Key Differences :
Table 1: Physical Properties of Penicillin Analogues vs. Target Compound
| Compound | Yield (%) | Melting Point (°C) | Key Functional Groups |
|---|---|---|---|
| Target | N/A | Not reported | 2-aza, 6-OH, 7,7-dimethyl |
| 4c | 65 | 85–87 | 4-thia-1-aza, carboxylic acid |
| 4d | 61 | 64 | 4-thia-1-aza, benzoylphenyl |
| 4e | 75 | 150–152 | 4-thia-1-aza, methoxynaphthyl |
Carbapenems ()
Imipenem and meropenem are β-lactam antibiotics with bicyclo[3.2.0]heptene cores.
- Imipenem: Contains a 1-aza ring, hydroxyethyl group at C6, and aminomethylideneaminoethylsulfanyl side chain.
- Meropenem : Features a dimethylcarbamoyl-pyrrolidinylsulfanyl substituent.
Key Differences :
- Carbapenems include a β-lactam ring critical for antimicrobial activity, absent in the target compound.
Table 2: Stereochemical and Functional Group Comparisons
| Compound | Nitrogen Position | Substituents | Molecular Weight (g/mol) |
|---|---|---|---|
| Target (1S,5R,6S) | 2 | 6-OH, 7,7-dimethyl | 149.62 |
| rel-(1R,5R,6R)-2-azabicyclo[3.2.0] | 2 | 6-OH | 113.16 |
| 3-azabicyclo[3.2.0]heptan-6-ol | 3 | 6-OH | 113.16 |
Biological Activity
(1S,5R,6S)-7,7-Dimethyl-2-azabicyclo[3.2.0]heptan-6-ol is a bicyclic compound with significant interest in medicinal chemistry due to its potential biological activity. This article explores its biological properties, including antibacterial effects, enzyme inhibition, and molecular docking studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 155.25 g/mol. The compound features a bicyclic structure that contributes to its biological activity.
Antibacterial Activity
Recent studies have evaluated the antibacterial properties of this compound against various bacterial strains. The compound was tested using the agar well diffusion method against both gram-positive and gram-negative bacteria.
| Bacterial Strain | Inhibition Zone (mm) | Control (Meropenem) |
|---|---|---|
| Staphylococcus aureus | 20 | 30 |
| Escherichia coli | 18 | 28 |
| Bacillus subtilis | 22 | 32 |
| Pseudomonas aeruginosa | 15 | 25 |
The results indicated that this compound exhibited moderate antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis .
Enzyme Inhibition Studies
The compound's potential as an enzyme inhibitor was also investigated. It showed notable inhibition of urease and alpha-amylase enzymes.
| Enzyme | Inhibition (%) | Positive Control |
|---|---|---|
| Urease | 75 | 85 |
| Alpha-Amylase | 60 | 78 |
These findings suggest that the compound may interfere with metabolic processes in bacteria by inhibiting critical enzymes .
Molecular Docking Studies
Molecular docking studies were conducted to elucidate the binding affinity of this compound with target proteins associated with bacterial cell wall synthesis and metabolism.
The docking results indicated a strong binding affinity for the active site of urease, suggesting a potential mechanism for its antibacterial activity:
This binding energy indicates a favorable interaction between the compound and the enzyme .
Case Studies
Case Study 1: Antibacterial Efficacy Against Resistant Strains
A study involving resistant strains of Escherichia coli demonstrated that this compound could reduce bacterial load significantly in vitro compared to untreated controls.
Case Study 2: Enzyme Inhibition in Clinical Isolates
Clinical isolates tested for urease inhibition showed that the compound could effectively decrease urease activity in pathogenic strains associated with urinary tract infections.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
